2-Bromopyridine-3-sulfonyl chloride
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis
The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif found in a vast number of biologically active compounds and functional materials. nih.govrsc.orgdovepress.com Its presence is crucial in many pharmaceuticals, agrochemicals, and natural products. nih.govdovepress.com The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a site for potential chemical modifications. researchgate.netnih.gov This adaptability makes the pyridine scaffold a "privileged" structure in medicinal chemistry, consistently incorporated into a diverse range of FDA-approved drugs. nih.govrsc.org The ability to easily modify the pyridine ring allows chemists to fine-tune the properties of a molecule to enhance its desired activity. researchgate.net
Role of Sulfonyl Chloride Functionality as a Versatile Synthetic Handle
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a powerful tool for synthetic chemists. magtech.com.cn It is an excellent electrophile, readily reacting with a wide variety of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing compounds. sigmaaldrich.com This reactivity is frequently exploited in medicinal chemistry to create complex molecules with specific biological activities. sigmaaldrich.com For instance, the formation of sulfonamides by reacting a sulfonyl chloride with an amine is a common strategy in drug discovery. sigmaaldrich.comrsc.org The resulting sulfonamide group can form strong hydrogen bonds, which can be crucial for binding to biological targets. rsc.org
Overview of 2-Bromopyridine-3-sulfonyl Chloride's Position within Halopyridine Chemistry
This compound holds a specific and important position within the broader class of halopyridine sulfonyl chlorides. The presence of a bromine atom at the 2-position and a sulfonyl chloride group at the 3-position of the pyridine ring provides two distinct reactive sites. This allows for sequential and selective chemical transformations, making it a valuable building block for creating highly functionalized pyridine derivatives. The bromine atom can participate in various cross-coupling reactions, while the sulfonyl chloride group can be used to introduce a sulfonyl moiety. This dual reactivity expands the synthetic possibilities for chemists aiming to construct complex molecular architectures.
Historical Context and Evolution of Research on Pyridine Sulfonyl Chlorides
The study of pyridine chemistry has a rich history, dating back to the 19th century with the isolation and structural elucidation of pyridine itself. nih.govacs.org The development of methods to synthesize pyridine derivatives, such as the Hantzsch pyridine synthesis and the Chichibabin reaction, paved the way for more extensive research into their properties and applications. acs.orgwikipedia.org The introduction of the sulfonyl chloride group onto the pyridine ring was a significant advancement, providing chemists with a new tool for creating complex pyridine-based molecules. Over the years, research has focused on developing more efficient and selective methods for the synthesis of pyridine sulfonyl chlorides and exploring their utility in various synthetic applications, including the preparation of novel pharmaceuticals and functional materials. nih.govchemicalbook.com
Properties of this compound
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₅H₃BrClNO₂S |
| Molecular Weight | 256.50 g/mol |
| Appearance | Typically a white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform |
This table is based on data from available chemical literature and supplier information. pipzine-chem.comcymitquimica.comuni.luchemscene.com
Synthesis of this compound
Several synthetic routes have been developed to produce this compound. One common method involves the direct sulfonation of 2-bromopyridine (B144113) using a strong sulfonating agent like fuming sulfuric acid or chlorosulfonic acid. pipzine-chem.com The resulting 2-bromopyridine-3-sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield the desired sulfonyl chloride. pipzine-chem.com
An alternative approach starts with 3-amino-2-bromopyridine. pipzine-chem.com This starting material undergoes a diazotization reaction, converting the amino group into a diazonium salt. Subsequent reaction with sodium sulfite (B76179) produces 2-bromopyridine-3-sulfonic acid, which is then chlorinated to give the final product. pipzine-chem.com Each synthetic method has its own advantages and disadvantages, and the choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Structure
3D Structure
Properties
IUPAC Name |
2-bromopyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPBDTIFSUZVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719106 | |
| Record name | 2-Bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-59-7 | |
| Record name | 2-Bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Bromopyridine 3 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride moiety (–SO₂Cl) of 2-bromopyridine-3-sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, leading to the substitution of the chloride ion. This reactivity is fundamental to the synthesis of a wide range of sulfonamide derivatives and related compounds.
The reaction between a sulfonyl chloride and an amine, known as the Hinsberg reaction, is a classic and reliable method for forming sulfonamides. libretexts.org This transformation is central to the utility of this compound in synthetic chemistry, providing access to a diverse array of substituted sulfonamides.
This compound reacts readily with primary and secondary amines to yield the corresponding N-substituted sulfonamides. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine, typically facilitated by a base, to form the stable sulfonamide linkage. libretexts.org
The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride leaving group. The resulting sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen atom, rendering it soluble in aqueous alkali solutions. doubtnut.com In contrast, sulfonamides formed from secondary amines lack this acidic proton and are typically insoluble in alkali. doubtnut.com This differential reactivity and solubility form the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org
Table 1: Representative Reactions with Primary and Secondary Amines
| Amine Type | Reactant | Product | Base | Typical Yield |
| Primary Amine | Aniline | N-phenyl-2-bromopyridine-3-sulfonamide | Pyridine (B92270) | High cbijournal.com |
| Primary Amine | Benzylamine | N-benzyl-2-bromopyridine-3-sulfonamide | Triethylamine | Good-High |
| Secondary Amine | Diethylamine | N,N-diethyl-2-bromopyridine-3-sulfonamide | Pyridine | High |
| Secondary Amine | Morpholine | 4-((2-bromopyridin-3-yl)sulfonyl)morpholine | Aqueous NaOH | Good-High |
Direct N-arylation of sulfonamides represents a powerful strategy for synthesizing N-(hetero)aryl sulfonamides, which are significant motifs in pharmaceuticals. nih.govresearchgate.net This approach avoids the traditional multi-step synthesis that often involves potentially genotoxic starting materials. nih.gov Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have become a prominent method for achieving this transformation. nie.edu.sg
In this strategy, a pre-formed sulfonamide (derived from this compound and an amine) is coupled with a (hetero)aryl halide. The catalytic system typically involves a copper(I) salt, a base, and often a ligand to facilitate the reaction. nih.govnie.edu.sg The proposed mechanism for copper-catalyzed N-arylation involves the initial formation of a copper-amidate species from the sulfonamide and the copper catalyst. This intermediate then undergoes oxidative addition with the aryl halide. The final step is a reductive elimination that forms the C-N bond of the desired N-aryl sulfonamide and regenerates the active copper(I) catalyst. researchgate.netnih.govacs.org The use of ligands like oxalamides or 4-hydroxypicolinamides can significantly enhance the efficiency and scope of this reaction, allowing it to proceed under milder conditions. nih.govresearchgate.net
Table 2: Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Halides
| Sulfonamide | Aryl Halide | Copper Catalyst | Ligand | Base | Yield Range |
| Methanesulfonamide | Bromobenzene | CuI | None | Cs₂CO₃ | 76% nie.edu.sg |
| Benzenesulfonamide | Iodobenzene | CuI | None | K₂CO₃ | Good-Excellent researchgate.net |
| Primary Sulfonamides | (Hetero)aryl Chlorides | Cu₂O | 4-hydroxypicolinamide | K₃PO₄ | Good nih.gov |
| Primary/Secondary Sulfonamides | (Hetero)aryl Bromides | Copper Salts | Oxalamides | Cs₂CO₃ | Good-Excellent nih.gov |
Beyond its role as a simple electrophile in substitution reactions, the sulfonyl chloride group can participate in and facilitate oxidative transformations, particularly in reactions involving tertiary amines.
Research on the closely related 2-aminopyridine-3-sulfonyl chlorides has shown that they undergo an oxidative reaction with tertiary amines in the presence of air to produce sulfonylethenamines. researchgate.netnu.edu.kzresearchgate.net This reaction represents a catalyst-free α-C–H functionalization of tertiary amines. researchgate.net The process involves the oxidation of the tertiary amine to an enamine intermediate, which is then trapped by the electrophilic sulfonyl chloride. The yields for this transformation are typically low to moderate. researchgate.netresearchgate.net
Table 3: Synthesis of Sulfonylethenamines from 2-Aminopyridine-3-sulfonyl Chlorides and Tertiary Amines
| Sulfonyl Chloride | Tertiary Amine | Product (Sulfonylethenamine) | Yield |
| 2-Aminopyridine-3-sulfonyl chloride | Triethylamine | N,N-diethyl-1-((2-aminopyridin-3-yl)sulfonyl)ethen-1-amine | 14-44% researchgate.net |
| 2-Aminopyridine-3-sulfonyl chloride | N-Methylpiperidine | 1-((2-aminopyridin-3-yl)sulfonyl)-2,3,4,5-tetrahydro-1H-pyrrole | 14-44% researchgate.net |
| 2-Aminopyridine-3-sulfonyl chloride | N,N-Diisopropylethylamine | N-ethyl-N-isopropyl-1-((2-aminopyridin-3-yl)sulfonyl)ethen-1-amine | 14-44% researchgate.net |
Note: Data is based on the reactivity of 2-aminopyridine-3-sulfonyl chlorides, which serves as a model for the oxidative potential of the sulfonyl chloride group in this heterocyclic context.
In the formation of sulfonylethenamines, the 2-aminopyridine-3-sulfonyl chloride plays a crucial dual role. researchgate.netnu.edu.kzresearchgate.net Firstly, it appears to promote the aerobic oxidation of the tertiary amine. While the precise mechanism is not fully elucidated, it is proposed that the sulfonyl chloride may act as an initiator, possibly through a radical pathway under aerobic conditions, facilitating the formation of an enamine from the tertiary amine. researchgate.netresearchgate.netnih.gov
Secondly, once the enamine intermediate is formed, the sulfonyl chloride acts as a potent electrophile, trapping the nucleophilic enamine. researchgate.netnu.edu.kzresearchgate.net This electrophilic trapping step is a classic reaction of enamines with electrophiles and results in the formation of the stable C-S bond, yielding the final sulfonylethenamine product. This dual functionality highlights the versatile reactivity of the sulfonyl chloride group beyond simple nucleophilic substitution.
Oxidative Reactions
Transformations Involving the Bromine Substituent on the Pyridine Ring
The bromine atom at the C-2 position of the this compound ring is a versatile functional group that serves as a key site for molecular modification. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, which is further enhanced by the strongly electron-withdrawing sulfonyl chloride group at the adjacent C-3 position. This electronic setup makes the C-Br bond susceptible to a variety of transformations, particularly transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex molecular architectures.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Negishi, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine substituent on this compound is an excellent handle for such transformations.
Suzuki Reaction
The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. youtube.com For 2-bromopyridine (B144113) derivatives, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Table 1: Representative Conditions for Suzuki Coupling of 2-Bromopyridine Derivatives
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C |
| Ligand | PPh₃, SPhos |
| Boron Reagent | Arylboronic acids, Alkenylboronic acids |
| Base | Na₂CO₃, K₂CO₃, CsF, KF |
| Solvent | Toluene, Dioxane, Aqueous Isopropanol, THF |
| Temperature | Room Temperature to 100 °C |
This table presents typical conditions for Suzuki reactions involving bromopyridine substrates and may be adapted for this compound.
Negishi Reaction
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for its high functional group tolerance, as organozinc reagents are less reactive than many other organometallics like Grignard or organolithium reagents. youtube.com The 2-pyridylzinc bromide, which can be prepared from 2-bromopyridine, is a stable and effective coupling partner for reactions with various aryl halides. researchgate.net Conversely, this compound can act as the electrophilic partner, coupling with a range of organozinc reagents to form C-C bonds under mild conditions. organic-chemistry.orgnih.gov
Table 2: Key Features of the Negishi Coupling for Pyridine Scaffolds
| Feature | Description |
| Catalyst | Pd₂(dba)₃, Ni(PPh₃)₂Cl₂, Pd(P(t-Bu)₃)₂ |
| Ligand | X-Phos, P(o-tol)₃, CPhos |
| Zinc Reagent | R-ZnBr, R-ZnCl (R = aryl, vinyl, alkyl, benzyl) |
| Substrate Scope | Tolerates sensitive functional groups like ketones and esters. |
| Reaction Conditions | Typically mild, often at room temperature. |
Data synthesized from sources describing Negishi couplings of heterocyclic organozinc reagents and aryl chlorides/bromides. researchgate.netnih.gov
Stille Reaction
The Stille reaction creates a C-C bond by coupling an organohalide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is that organostannanes are stable to air and moisture and are tolerant of most functional groups. wikipedia.org The reactivity of the halide partner typically follows the trend I > Br > Cl. libretexts.org this compound is a suitable electrophile for this reaction, capable of coupling with various aryl-, vinyl-, or alkylstannanes. The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org While the toxicity of organotin compounds is a drawback, the reaction's reliability makes it a valuable synthetic method. organic-chemistry.org
Homocoupling Reactions (e.g., Ullmann, Wurtz)
Homocoupling reactions involve the joining of two identical molecules to form a symmetrical product, such as the formation of a bipyridine from a bromopyridine.
Ullmann Reaction
The classic Ullmann reaction is the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.orgmdpi.com This reaction traditionally requires high temperatures and stoichiometric amounts of copper powder or copper bronze. wikipedia.orgorganic-chemistry.org Modern variations have been developed that use catalytic amounts of copper or other metals like palladium and employ ligands to facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov The Ullmann homocoupling of 2-bromopyridine derivatives can be used to synthesize symmetrical 2,2'-bipyridines. nih.gov The reaction is particularly effective for aryl halides bearing electron-withdrawing groups.
Wurtz Reaction
The Wurtz reaction is the coupling of two alkyl halides in the presence of sodium metal to form a new alkane. wikipedia.org The related Wurtz-Fittig reaction couples an alkyl halide with an aryl halide. However, the Wurtz reaction is generally not suitable for the homocoupling of aryl halides like this compound. wikipedia.org The harsh reaction conditions (elemental sodium) are not compatible with many functional groups, including the sulfonyl chloride moiety, and yields for biaryl synthesis are typically low. wikipedia.orguni.edu
Nucleophilic Aromatic Substitution at the Bromine Site
In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The pyridine ring is inherently electron-deficient, and the nitrogen atom activates the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack. stackexchange.com
In this compound, the bromine atom is at the activated C-2 position. The powerful electron-withdrawing sulfonyl chloride group at C-3 further enhances the electrophilicity of the C-2 carbon, making the bromine an excellent leaving group for SNAr reactions. The mechanism involves the addition of a nucleophile to the C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring. libretexts.org A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromine under relatively mild conditions.
Intramolecular Cyclization Pathways
The dual functionality of this compound, possessing both a reactive bromine atom and a sulfonyl chloride group, makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization.
Formation of Condensed Heterocycles
Derivatives of this compound can be designed to undergo intramolecular reactions to form condensed bi- or polycyclic heterocycles. google.com A common strategy involves first reacting the sulfonyl chloride with a bifunctional reagent, such as an amino alcohol or an amino thiol, to create a sulfonamide with a tethered nucleophile. This intermediate can then undergo intramolecular cyclization where the tethered nucleophile displaces the bromine atom at the C-2 position.
For example, reaction of this compound with a primary amine (R-NH₂) yields the corresponding N-substituted-2-bromopyridine-3-sulfonamide. If the 'R' group contains a suitable nucleophilic site, it can attack the C-2 position, leading to the formation of a fused ring system. This approach is a versatile method for constructing novel heterocyclic scaffolds, such as those found in pharmaceuticals and functional materials. mdpi.comnih.gov The specific nature of the condensed heterocycle formed depends on the structure of the amine used to create the sulfonamide intermediate.
Radical-Mediated Cyclization Reactions
Radical cyclization provides an alternative pathway to fused and polycyclic structures from 2-bromopyridine derivatives. nih.gov In these reactions, the carbon-bromine bond is homolytically cleaved to generate a pyridyl radical. This highly reactive intermediate can then participate in intramolecular cyclization by adding to an unsaturated bond (e.g., an alkene or alkyne) located elsewhere in the molecule. nih.govrsc.org
A relevant application involves the derivatives of this compound, specifically the corresponding sulfonamides. nih.gov A sulfonamide linker can be used to connect the pyridine ring to another aromatic or heteroaromatic system. Generation of a radical at the C-2 position of the pyridine ring can be followed by an intramolecular attack on the tethered aromatic ring. nih.gov Studies on related pyridine sulfonamides have shown that this radical cyclization can proceed via either a nih.govresearchgate.net-ipso or a organic-chemistry.orgresearchgate.net-ortho substitution, leading to the formation of aminobipyridines or bipyridine sultams, depending on the specific substrate and reaction conditions. nih.gov This radical-mediated approach offers a powerful method for synthesizing complex biaryl systems under mild, reductive conditions. nih.gov
Transition-Metal-Free Functionalization Strategies
In recent years, there has been a significant shift towards the development of transition-metal-free reactions to mitigate the economic and environmental issues associated with precious metal catalysts. For a substrate like this compound, such strategies offer powerful tools for the introduction of new functional groups.
Amination Using Magnesium Amides
The direct amination of sulfonyl chlorides to form sulfonamides is a fundamental transformation in organic synthesis. While traditional methods often require harsh conditions, the use of magnesium amides (R₂NMgCl·LiCl) has emerged as a mild and efficient transition-metal-free alternative for the amination of various sulfonyl chlorides, including heteroaromatic ones.
Although direct experimental data on the amination of this compound with magnesium amides is not extensively documented in the literature, the reactivity of the closely related pyridine-2-sulfonyl chloride provides valuable insights. The amination of pyridine-2-sulfonyl chloride with a range of magnesium amides of the type R₂NMgCl·LiCl proceeds smoothly at room temperature, affording the corresponding 2-aminopyridines in good to excellent yields researchgate.netacs.org. This transformation is generally fast and showcases a broad substrate scope with respect to the amine component.
Expected Reaction and Mechanistic Considerations:
The reaction of this compound with a magnesium amide is anticipated to proceed via a nucleophilic attack of the magnesium amide on the electrophilic sulfur atom of the sulfonyl chloride group. This would lead to the displacement of the chloride ion and the formation of the corresponding 2-bromopyridine-3-sulfonamide (B15262169).
A critical consideration for this substrate is the potential for competing reactions involving the 2-bromo substituent. Magnesium amides are basic and can also act as nucleophiles. Therefore, the possibility of a nucleophilic aromatic substitution (SNAr) at the C2 position or a halogen-magnesium exchange cannot be entirely ruled out, although the high reactivity of the sulfonyl chloride group is expected to favor the desired amination. The choice of the magnesium amide and the reaction conditions would likely play a crucial role in determining the chemoselectivity of the process. For instance, bulkier amides might favor attack at the sterically more accessible sulfonyl chloride.
The table below illustrates the expected products from the amination of this compound with various magnesium amides, based on the reactivity of analogous compounds.
| Amine (R₂NH) | Magnesium Amide | Expected Product |
| Diethylamine | Et₂NMgCl·LiCl | N,N-diethyl-2-bromopyridine-3-sulfonamide |
| Pyrrolidine | (CH₂)₄NMgCl·LiCl | 2-bromo-3-(pyrrolidin-1-ylsulfonyl)pyridine |
| Morpholine | (CH₂CH₂)₂ONMgCl·LiCl | 4-((2-bromopyridin-3-yl)sulfonyl)morpholine |
| Piperidine | (CH₂)₅NMgCl·LiCl | 2-bromo-3-(piperidin-1-ylsulfonyl)pyridine |
Directed ortho-Magnesiation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The sulfonamide group is a well-established directing group for metallation. While direct magnesiation of this compound is unlikely due to the high reactivity of the sulfonyl chloride group, its corresponding sulfonamide derivatives are excellent candidates for directed ortho-magnesiation.
Following the initial amination to form a 2-bromopyridine-3-sulfonamide, a directed ortho-magnesiation can be envisioned. The N-substituted sulfonamide group at the C3 position is expected to direct the magnesiation to the C4 position of the pyridine ring. The use of hindered magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), is crucial for achieving high regioselectivity in the deprotonation of such electron-deficient heterocyclic systems researchgate.net.
Research Findings on Analogous Systems:
Studies on pyridine-2-sulfonamides have demonstrated the feasibility of this approach. The magnesiation of N-substituted pyridine-2-sulfonamides with TMPMgCl·LiCl, followed by trapping with various electrophiles, provides a versatile route to 2,3-difunctionalized pyridines researchgate.net. This suggests that a similar strategy could be successfully applied to 2-bromopyridine-3-sulfonamides.
Proposed Synthetic Sequence and Mechanistic Pathway:
A plausible synthetic sequence would involve:
Amination: Reaction of this compound with a primary or secondary amine to furnish the corresponding N-substituted 2-bromopyridine-3-sulfonamide.
Directed ortho-Magnesiation: Treatment of the resulting sulfonamide with a strong, non-nucleophilic magnesium base like TMPMgCl·LiCl. The sulfonamide group directs the deprotonation to the adjacent C4 position, forming a magnesiated intermediate. The bromine atom at the C2 position is expected to remain intact under these conditions, although careful optimization of the reaction conditions would be necessary to avoid any potential halogen-magnesium exchange.
Electrophilic Quench: The resulting organomagnesium species can then be reacted with a variety of electrophiles to introduce a new substituent at the C4 position.
The following table summarizes the potential outcomes of a directed ortho-magnesiation and electrophilic quench of a model substrate, N-isopropyl-2-bromopyridine-3-sulfonamide.
| Electrophile (E) | Reagent | Expected Product at C4 |
| Iodine | I₂ | Iodo |
| Bromine | Br₂ | Bromo |
| Trimethylsilyl chloride | TMSCl | Trimethylsilyl |
| Benzaldehyde | PhCHO | Hydroxy(phenyl)methyl |
| Allyl bromide | CH₂=CHCH₂Br | Allyl |
This two-step sequence of amination followed by directed ortho-magnesiation provides a powerful and flexible transition-metal-free strategy for the synthesis of highly substituted and functionalized pyridine derivatives starting from this compound. The precise control over the regioselectivity offered by the directed magnesiation approach opens up avenues for the synthesis of complex molecular architectures that would be challenging to access through other methods. Further experimental investigations are warranted to fully explore the scope and limitations of these transition-metal-free functionalization strategies for this versatile chemical compound.
Synthesis and Characterization of Novel Derivatives
Pyridine-Sulfonamide Derivatives
The reaction of the sulfonyl chloride group with primary and secondary amines is a cornerstone of sulfonamide synthesis. This reaction provides a straightforward method for introducing a wide array of functional groups, leading to the generation of structurally diverse sulfonamide libraries.
Design and Synthesis of Structurally Diverse Sulfonamides
The synthesis of pyridine-sulfonamide derivatives from 2-Bromopyridine-3-sulfonyl chloride is typically achieved through its reaction with a variety of primary and secondary amines. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.
The structural diversity of the resulting sulfonamides can be readily achieved by employing a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. This modular approach allows for the systematic modification of the physicochemical properties of the final products. For instance, the introduction of different substituents on an aromatic amine can influence the electronic and steric environment around the sulfonamide linkage.
A general synthetic scheme for the preparation of these derivatives is as follows:
In this reaction, R1 and R2 can be hydrogen, alkyl, aryl, or part of a heterocyclic ring.
While specific examples for the synthesis of a broad range of N-substituted-2-bromopyridine-3-sulfonamides are not extensively detailed in publicly available literature, the general principles of sulfonamide synthesis are well-established and can be applied to this specific scaffold.
Spectroscopic Analysis of Sulfonamide Products (e.g., ¹H NMR, ¹³C NMR)
The characterization of the synthesized sulfonamide products relies heavily on spectroscopic techniques such as ¹H NMR and ¹³C NMR spectroscopy. These methods provide detailed information about the molecular structure and confirm the successful formation of the desired product.
In the ¹H NMR spectra of N-substituted 2-bromopyridine-3-sulfonamides, characteristic signals are expected for the protons of the pyridine ring. For the parent 2-bromopyridine (B144113), the proton signals typically appear in the aromatic region, with chemical shifts around δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), and 7.26-7.21 (m, 1H) ppm. rsc.org The exact chemical shifts and coupling constants for the sulfonamide derivatives will vary depending on the nature of the N-substituent. A key indicator of successful sulfonamide formation is the appearance of a signal for the sulfonamide N-H proton, which typically resonates as a singlet in the range of δ 8-11 ppm, and its chemical shift is sensitive to the electronic environment. rsc.org
The ¹³C NMR spectra provide further structural confirmation. The carbon atoms of the 2-bromopyridine ring are expected to show signals in the aromatic region, typically between δ 120 and 155 ppm. For instance, the carbon atoms of 2-bromopyridine itself resonate at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm. rsc.org The carbon signals of the N-substituent will also be present, providing a complete carbon skeleton of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted 2-Bromopyridine-3-sulfonamides
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridine-H4 | 7.8 - 8.2 | 125 - 130 |
| Pyridine-H5 | 7.3 - 7.7 | 120 - 125 |
| Pyridine-H6 | 8.4 - 8.8 | 148 - 152 |
| Sulfonamide-NH | 8.0 - 11.0 | - |
| N-Substituent | Variable | Variable |
| Pyridine-C2 | - | 140 - 145 |
| Pyridine-C3 | - | 135 - 140 |
| Pyridine-C4 | - | 125 - 130 |
| Pyridine-C5 | - | 120 - 125 |
| Pyridine-C6 | - | 148 - 152 |
| N-Substituent | - | Variable |
| Note: These are predicted ranges and actual values may vary depending on the specific substituent and solvent used. |
Bipyridine and Polypyridine Derivatives
The bromine atom at the 2-position of the pyridine ring serves as a handle for carbon-carbon bond-forming reactions, enabling the synthesis of bipyridine and polypyridine structures. These compounds are of significant interest due to their applications as ligands in coordination chemistry and catalysis.
Strategies for Pyridine Ring Extension and Functionalization
Palladium-catalyzed cross-coupling reactions are the most common strategies for the synthesis of bipyridine derivatives from bromopyridines. Reactions such as the Suzuki-Miyaura coupling (using boronic acids or esters) and the Stille coupling (using organostannanes) are particularly effective.
In a typical Suzuki-Miyaura coupling, the 2-bromopyridine-3-sulfonamide (B15262169) derivative would be reacted with a pyridineboronic acid in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.
A general scheme for the Suzuki-Miyaura coupling is as follows:
Where R' can be a variety of substituents on the second pyridine ring.
Similarly, the Stille coupling involves the reaction of the bromopyridine derivative with a pyridylstannane reagent in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method.
Although specific examples detailing the application of these methods to 2-bromopyridine-3-sulfonamide are scarce, the general reactivity of 2-bromopyridines in such cross-coupling reactions is well-documented and suggests that these strategies should be applicable.
Structural Elucidation of Complex Polyheterocycles
The structural elucidation of the resulting bipyridine and polypyridine derivatives would again rely on a combination of spectroscopic methods, primarily NMR and mass spectrometry.
In the ¹H NMR spectra of a bipyridine derivative, one would expect to see two sets of signals corresponding to the protons of each pyridine ring. The coupling patterns and chemical shifts of these signals would provide information about the substitution pattern and the connectivity of the two rings.
¹³C NMR spectroscopy would be used to confirm the number and types of carbon atoms in the molecule, further corroborating the proposed structure. High-resolution mass spectrometry (HRMS) would be essential for determining the exact molecular weight and elemental composition of the synthesized compounds, providing definitive proof of their identity.
Condensed and Fused Heterocyclic Systems
The presence of both a bromo group at the 2-position and a sulfonamide group at the 3-position on the pyridine ring offers the potential for intramolecular cyclization reactions to form condensed and fused heterocyclic systems. However, there is a notable lack of specific examples in the scientific literature for the synthesis of such systems directly from this compound or its simple sulfonamide derivatives.
In principle, intramolecular cyclization could be envisioned through various synthetic strategies. For instance, after conversion of the bromo group to a suitable nucleophilic or electrophilic center, it could react with a functional group on the sulfonamide nitrogen substituent to form a new ring. Another possibility would be an intramolecular Heck reaction or a similar palladium-catalyzed C-N or C-S bond formation.
The development of synthetic routes to fused heterocycles from this starting material remains an area for future research. The successful synthesis of such compounds would significantly expand the chemical space accessible from this compound and could lead to the discovery of novel compounds with interesting properties.
Synthesis of Ring-Fused Pyridones and Related Structures
Ring-fused 2-pyridones are a class of heterocyclic compounds that have garnered significant interest due to their presence in various biologically active molecules. Synthetic strategies have been developed to construct these fused systems, often involving the manipulation of a pre-existing pyridine core. While direct synthesis from this compound is not explicitly detailed in the provided context, the chemistry of ring-fused 2-pyridones highlights the importance of substituted pyridines in their construction. For instance, the synthesis of substituted ring-fused 2-pyridones has been a focus of research to explore their potential as antibacterial agents. diva-portal.org These efforts have included developing methods to alter substitution patterns and create asymmetric routes to enantiomerically pure compounds. diva-portal.org
A general approach to complex heterocyclic systems involves the reaction of substituted pyridones with various reagents. For example, the oxidation of the C2-C3 bond in ring-fused thiazolino-2-pyridones has been shown to influence their reactivity in cycloaddition reactions. diva-portal.org This modification allows for selective [4+2] cycloaddition with arynes, leading to structurally complex, sp³-rich scaffolds. diva-portal.org The compatibility of a bromo-substituent on the pyridone ring under these reaction conditions demonstrates the potential for further functionalization. diva-portal.org
The following table outlines representative transformations and the types of resulting structures in the synthesis of ring-fused pyridones.
Table 1: Synthesis of Ring-Fused Pyridone Derivatives
| Starting Material | Reagent(s) | Product Type | Research Focus |
| Ring-fused thiazolino-2-pyridones | Arynes | Polycyclic sp³-rich peptidomimetic scaffolds | Development of novel complex molecular architectures. diva-portal.org |
| Bromomethyl substituted ring-fused 2-pyridones | Secondary amines, Azides followed by reduction | Amines and subsequently amides and sulfonamides | Exploration of antibacterial agents. diva-portal.org |
Combinatorial Library Generation from 2-Amino-5-bromopyridine-3-sulfonyl chloride
While specific examples detailing the use of 2-amino-5-bromopyridine-3-sulfonyl chloride in combinatorial library synthesis are not prevalent in the provided search results, the principles of combinatorial chemistry are well-established for similar building blocks. Combinatorial synthesis aims to rapidly generate a large number of diverse, yet structurally related, molecules. This is often achieved using solid-phase synthesis techniques, where a starting molecule is attached to a resin and subsequently treated with a series of different reagents in a "split-and-mix" fashion.
For example, a non-peptide library of over 2000 compounds was successfully prepared using 3-amino-5-hydroxybenzoic acid as the core structure. nih.gov The benzoic acid group served as the anchor to the solid support, while the amino and hydroxyl groups were reacted with a variety of building blocks. nih.gov This demonstrates the feasibility of using multi-functional aromatic compounds for generating large chemical libraries. Similarly, the preparation and screening of libraries based on a 2-arylindole scaffold have led to the discovery of potent ligands for G-protein coupled receptors. nih.gov
Given the structure of 2-amino-5-bromopyridine-3-sulfonyl chloride, a similar combinatorial approach could be envisioned. The highly reactive sulfonyl chloride group would be an ideal site for diversification by reaction with a library of amines or alcohols. The amino group provides another point for modification, and the bromo-substituent could be utilized in cross-coupling reactions for further structural elaboration.
Table 2: Potential Combinatorial Approach with 2-Amino-5-bromopyridine-3-sulfonyl chloride
| Reactive Site | Reagent Type | Potential Product Class |
| Sulfonyl chloride | Library of amines | Sulfonamides |
| Sulfonyl chloride | Library of alcohols | Sulfonate esters |
| Amino group | Library of acyl chlorides/anhydrides | Amides |
| Bromo substituent | Organoboron reagents (Suzuki coupling) | Aryl- or heteroaryl-substituted pyridines |
Other Functionalized Derivatives
The sulfonyl chloride group is a versatile functional group that serves as a linchpin for introducing a wide array of chemical moieties. Its reactivity towards nucleophiles allows for the straightforward synthesis of sulfonamides, sulfonate esters, and other derivatives.
Introduction of Various Chemical Moieties via Sulfonyl Chloride Reactivity
The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, making it an excellent electrophile for forming new chemical bonds. pipzine-chem.com Reactions with primary and secondary amines readily yield sulfonamides, while reactions with alcohols produce sulfonate esters. This reactivity is a cornerstone of its utility in organic synthesis.
The versatility of sulfonyl chlorides as building blocks is further highlighted by their use in the synthesis of more complex molecules. For example, N-protected β-aminoethanesulfonyl chlorides, which are themselves synthesized from amino acids, are valuable precursors for oligopeptidosulfonamides. researchgate.net The synthesis of aryl picolyl sulfones has been achieved by reacting 4-picoline derivatives with aryl sulfonyl chlorides. nih.gov This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. nih.gov
Derivatization for Analytical Applications (e.g., LC-ESI-MS/MS reagents)
In the field of analytical chemistry, particularly in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS), derivatization is a key strategy to enhance the sensitivity and selectivity of an analysis. Sulfonyl chlorides, including pyridine-3-sulfonyl chloride, have proven to be effective derivatizing agents for this purpose. nih.govnih.govsigmaaldrich.com
The rationale behind using a derivatizing agent is to introduce a functional group that improves the ionization efficiency of the analyte, making it more readily detectable by the mass spectrometer. researchgate.net Pyridine-3-sulfonyl chloride is particularly useful because the pyridine moiety has a high proton affinity, which facilitates ionization in positive ESI mode. sigmaaldrich.com
This derivatization strategy has been successfully applied to the analysis of various compounds, including:
Bisphenols: Derivatization with pyridine-3-sulfonyl chloride significantly improves the signal-to-noise ratios for bisphenol A and its analogues compared to their underivatized forms. nih.govresearchgate.net The reaction conditions, such as temperature and pH, have been optimized using a Box-Behnken response surface design to maximize the derivatization yield. nih.gov
Steroidal Estrogens: Pyridine-3-sulfonyl chloride has been used as a derivatization reagent for the analysis of 17β-estradiol and other steroidal estrogens in serum. nih.gov Unlike other common derivatizing agents like dansyl chloride, the product ion spectrum of the pyridine-3-sulfonyl derivative shows more analyte-specific fragment ions, which is beneficial for structural identification and confirmation. nih.gov
The fragmentation patterns of the derivatized analytes are crucial for their selective detection and quantification. For bisphenols derivatized with pyridine-3-sulfonyl chloride, the protonated molecules produce abundant and specific product ions upon fragmentation. nih.gov Similarly, for steroidal estrogens, the pyridine-3-sulfonyl derivatives yield characteristic fragment ions that are useful for both quantitative analysis and structural elucidation. nih.gov
Applications in Advanced Organic Synthesis
Building Blocks for Complex Molecular Architecturespipzine-chem.com
The compound serves as a foundational component for synthesizing elaborate molecular frameworks. Its ability to react with a wide range of nucleophiles, such as amines, alcohols, and thiols, allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. pipzine-chem.com This reactivity is instrumental in constructing diverse heterocyclic derivatives, which are central to many areas of chemical research. pipzine-chem.com
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govtcichemicals.com While specific MCRs explicitly detailing 2-bromopyridine-3-sulfonyl chloride are not extensively documented in foundational literature, its inherent reactivity makes it an ideal candidate for such syntheses. The sulfonyl chloride group can readily react with a primary amine to form a sulfonamide, which could then act as a substrate in a subsequent reaction cascade within the same pot.
For instance, the formation of sulfonamides from this compound and an amine introduces a new functional group that can participate in further transformations, a key principle in the design of MCRs. pipzine-chem.com The resulting N-substituted 2-bromopyridine-3-sulfonamide (B15262169) contains the intact bromopyridine unit, which is primed for participation in palladium-catalyzed cross-coupling reactions, a common strategy for building molecular complexity. This sequential reactivity is the cornerstone of many MCRs designed for the rapid assembly of compound libraries for drug discovery and material science. nih.gov
The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. Chiral sulfonamides are important building blocks in many biologically active molecules and catalysts. nih.gov
This compound is used in stereoselective synthesis by reacting it with chiral amines or alcohols. This reaction, a nucleophilic substitution at the sulfonyl chloride group, proceeds under mild conditions to form chiral sulfonamides or sulfonate esters, respectively. nih.gov The stereocenter from the starting chiral nucleophile is incorporated into the new, more complex molecule. This method provides an efficient pathway to a series of chiral sulfonamides possessing an N-heterocyclic system, which can be evaluated for various biological activities. nih.gov
Table 1: Reactions for Stereoselective Synthesis
| Reactant | Product Type | Significance |
|---|---|---|
| Chiral Amine | Chiral Sulfonamide | Creates important building blocks for molecules with potential biological and catalytic properties. nih.gov |
| Chiral Alcohol | Chiral Sulfonate Ester | Incorporates stereocenters into new molecular frameworks for further synthetic elaboration. pipzine-chem.com |
Synthetic Intermediates for Specialty Chemicalspipzine-chem.com
Beyond its role in constructing large, complex molecules, this compound is a key intermediate in the synthesis of specialty chemicals. These are chemicals produced for specific, high-value applications, including pharmaceuticals and agrochemicals. pipzine-chem.com The compound's derivatives, such as sulfonamides, are of great significance in medicinal chemistry and may exhibit antibacterial, anti-inflammatory, or anti-tumor activities. pipzine-chem.com
The reaction of this compound with various nucleophiles generates a wide array of intermediates. For example:
Reaction with amines yields 2-bromopyridine-3-sulfonamide derivatives. pipzine-chem.com
Reaction with alcohols produces the corresponding sulfonate esters. pipzine-chem.com
These intermediates serve as precursors for further chemical modifications, helping to build the complex organic structures required for specialty chemicals. pipzine-chem.com Its utility is also noted in the development of pesticides, where its unique structure may contribute to high selectivity and efficiency in controlling specific pests and bacteria. pipzine-chem.com
Role in Bioconjugation Techniques for Molecular Labelingbiosynth.com
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. This technique is fundamental to many diagnostic and therapeutic applications. The high reactivity of the sulfonyl chloride group makes this compound suitable for such applications. Specifically, it has been identified as a reagent for custom antibody labeling. biosynth.com
In this process, the sulfonyl chloride moiety can react with nucleophilic residues on the surface of an antibody, such as the epsilon-amino group of lysine, to form a stable covalent bond. This allows a "label" (the pyridine-based molecule) to be attached to the antibody. The bromine atom on the pyridine (B92270) ring remains available for further functionalization, potentially allowing for the attachment of a secondary molecule, such as a fluorescent dye, a drug molecule, or a chelating agent for radioisotopes. This dual functionality makes it a potentially valuable tool in creating antibody-drug conjugates (ADCs) or diagnostic imaging agents.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,2′-Dipyridyl Disulfide |
| 2-Bromopyridine-3-sulfonamide |
| This compound |
| 2-chloropyridine-3-sulfonyl chloride |
| 3-amino-2-bromopyridine |
| 3-aminopyridine |
| 4-bromopyridine-2-sulfonyl chloride |
| Chlorine |
| Chloroform |
| Chlorosulfonic acid |
| Dichloromethane (B109758) |
| Ether |
| N-chlorosuccinimide |
| Phosphorus oxychloride |
| Pyridine |
| Pyridine-2-sulfenyl halide |
| Pyridine-2-sulfonyl chloride |
| Pyridine-3-sulfonic acid |
| Pyridine-3-sulfonyl chloride |
| Sodium nitrite |
| Sodium sulfite (B76179) |
| Thionyl chloride |
Applications in Medicinal Chemistry and Drug Discovery
Enzyme Inhibitor Development
The sulfonyl chloride moiety of 2-Bromopyridine-3-sulfonyl chloride is a highly reactive electrophile, making it suitable for the design of enzyme inhibitors, particularly those that form covalent bonds with their targets.
Design of Compounds Targeting Specific Enzymes
The design of enzyme inhibitors often involves creating molecules that can selectively bind to the active site of a target enzyme. The pyridine (B92270) ring of this compound can be functionalized to introduce substituents that interact with specific pockets within an enzyme's active site, thereby enhancing binding affinity and selectivity. The bromo substituent at the 2-position and the sulfonyl chloride at the 3-position influence the electronic properties and steric profile of the pyridine ring, which can be fine-tuned to achieve desired interactions with the target enzyme.
For instance, in the development of kinase inhibitors, the pyridine scaffold is a common feature. By modifying the pyridine ring of this compound, medicinal chemists can design compounds that fit into the ATP-binding pocket of specific kinases, leading to their inhibition.
Investigation of Covalent Bond Formation with Protein Nucleophiles
The primary mechanism through which sulfonyl chloride-containing compounds inhibit enzymes is by forming a stable covalent bond with nucleophilic amino acid residues in the enzyme's active site. Common nucleophiles in proteins include the side chains of cysteine (thiol group), serine (hydroxyl group), lysine (amino group), and histidine (imidazole group).
The sulfur atom of the sulfonyl chloride group in this compound is highly electrophilic and susceptible to nucleophilic attack. This reaction results in the formation of a stable sulfonamide or sulfonate ester linkage between the inhibitor and the enzyme, leading to irreversible inhibition. The reactivity of the sulfonyl chloride can be modulated by the electronic effects of the bromo-substituted pyridine ring. The investigation into this covalent bond formation is crucial for understanding the mechanism of action and for optimizing the inhibitor's potency and duration of effect.
Development of Targeted Therapies
Targeted therapies are designed to specifically interact with molecules or pathways involved in the pathogenesis of a disease, such as cancer. The reactivity of the sulfonyl chloride group in this compound allows for its conjugation to various targeting moieties, such as antibodies or small molecules that recognize specific cell surface receptors. This approach enables the targeted delivery of a cytotoxic or modulatory agent to the desired cells or tissues, minimizing off-target effects.
While specific examples involving this compound in targeted therapies are not extensively documented in publicly available literature, the general principle of using reactive functional groups like sulfonyl chlorides for bioconjugation is a well-established strategy in the development of targeted drug delivery systems.
Precursors for Biologically Active Molecules
This compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, including those with anti-inflammatory and antibacterial properties.
Synthesis of Anti-inflammatory Agents
The synthesis of novel anti-inflammatory agents often involves the incorporation of a sulfonamide moiety. Pyridine-containing sulfonamides have been investigated for their anti-inflammatory potential. By reacting this compound with various amines, a library of novel sulfonamide derivatives can be generated. These compounds can then be screened for their ability to inhibit key inflammatory mediators or pathways. The bromine atom on the pyridine ring also provides a handle for further chemical modifications to optimize the anti-inflammatory activity.
Synthesis of Antibacterial Agents
The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. The general synthetic route to many antibacterial sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. Following this principle, this compound can be reacted with various amino-containing scaffolds to produce novel pyridine-sulfonamide derivatives. acs.org These new chemical entities can be evaluated for their antibacterial activity against a panel of pathogenic bacteria. The presence of the bromo-substituted pyridine ring may confer unique properties to these sulfonamides, potentially leading to new antibacterial agents with improved efficacy or a different spectrum of activity. For example, novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized from aryl sulfonic chlorides and have shown antimicrobial activity. nih.gov
Intermediates for Proton Pump Inhibitors (e.g., Vonoprazan Fumarate)
While this compound is a member of the pyridinesulfonyl chloride family, it is the closely related, non-brominated compound, pyridine-3-sulfonyl chloride, that is explicitly identified as a key intermediate in the synthesis of the proton pump inhibitor Vonoprazan. chemical-suppliers.eu Vonoprazan is a potassium-competitive acid blocker used for treating acid-related diseases. In established synthetic pathways for Vonoprazan, pyridine-3-sulfonyl chloride is reacted with a pyrrole derivative to form the crucial N-sulfonyl bond that characterizes the final drug molecule. This reaction is a pivotal step in assembling the core structure of this next-generation anti-ulcer drug.
The structural similarity of this compound to this key intermediate highlights the importance of the pyridinesulfonyl chloride scaffold in the development of modern pharmaceuticals. The bromo substituent on this compound offers a potential site for further chemical modification, which could be exploited in the synthesis of new analogues or related compounds, although its direct use in the synthesis of Vonoprazan is not documented in the reviewed literature.
Investigation of New Modes of Action for Antimicrobial Compounds
The challenge of antimicrobial resistance necessitates the development of new antibacterial agents, often with novel mechanisms of action. This compound has been identified as a reactant in the synthesis of new compounds investigated for this purpose. A patent for benzamide compounds designed for treating bacterial infections lists this compound as a reagent used in their preparation. google.com
In this context, the sulfonyl chloride group is highly reactive and readily forms stable sulfonamide bonds by reacting with primary or secondary amines. This reactivity allows for its incorporation into larger, more complex molecules designed to interact with specific bacterial targets. The pyridine ring itself is a common feature in many bioactive molecules and can contribute to the compound's pharmacokinetic properties and its ability to bind to biological targets. The use of this compound as a building block enables the creation of libraries of novel sulfonamide-containing compounds that can be screened for potent and innovative antibacterial activity.
Research in Protein Interactions and Enzyme Activity Modulation
The ability to modulate the activity of specific enzymes or protein interactions is a cornerstone of modern drug discovery. The chemical reactivity of this compound makes it a useful tool for designing molecules that can bind to and affect the function of biological macromolecules. The sulfonyl chloride moiety can react with nucleophilic residues on a protein, such as the amine group of lysine, potentially leading to covalent and irreversible inhibition.
The most prominent application of this compound in enzyme modulation is in the design of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. Its role as a precursor in this field underscores its utility in creating targeted therapeutic agents. While its application is well-documented for LSD1, the principles of its reactivity suggest potential utility in developing inhibitors for other enzymes where a directed covalent or non-covalent interaction is desired.
Design of Selective LSD1 Inhibitors
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a promising therapeutic target for treating cancers, including acute myeloid leukemia. Overexpression of LSD1 is associated with the progression of numerous human cancers, making it an attractive target for inhibitor design.
This compound serves as a valuable building block in the synthesis of selective LSD1 inhibitors. The pyridinesulfonyl scaffold is a feature of certain classes of potent and reversible LSD1 inhibitors. For instance, researchers have developed novel inhibitors by modifying known chemical scaffolds to enhance potency and selectivity. The design of these inhibitors often involves creating a molecule that can fit into the active site of the LSD1 enzyme, and the geometry and chemical properties of the pyridinesulfonyl group can be crucial for achieving a strong and selective binding interaction. The presence of the bromo group on the pyridine ring provides a handle for synthetic chemists to further elaborate the structure, potentially improving properties such as potency, selectivity, or metabolic stability.
Below is a table summarizing research findings on selected LSD1 inhibitors which feature related structural motifs, highlighting the importance of this class of compounds.
| Compound Class | Target | Key Structural Features | Research Finding |
| Pyrrolo[2,3-c]pyridines | LSD1 | Fused heterocyclic ring system | Identified as a new class of highly potent and reversible LSD1 inhibitors. |
| Pyrimidine-thiourea hybrids | LSD1 | Pyrimidine and thiourea moieties | Resulted in potent, selective, and orally active antitumor agents in preclinical models. |
Applications in Agrochemical Development
Synthesis of Herbicides and Pesticides
2-Bromopyridine-3-sulfonyl chloride serves as a key starting material in the synthesis of various agrochemicals. The sulfonyl chloride functional group is particularly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is harnessed to introduce diverse functionalities that can impart specific biological activities.
For instance, the reaction of this compound with various amines can lead to the formation of a library of sulfonamide derivatives. These compounds can then be screened for their herbicidal or pesticidal efficacy. A notable application of pyridine-sulfonyl compounds is in the synthesis of sulfonylurea herbicides. While specific examples directly utilizing this compound are not extensively detailed in publicly available research, the general synthetic routes for sulfonylurea herbicides often involve the coupling of a sulfonyl chloride with an appropriate heterocyclic amine. The structural motif of this compound makes it a plausible candidate for the synthesis of novel sulfonylurea herbicides.
The following table provides a generalized reaction scheme for the synthesis of sulfonamide derivatives from this compound:
| Reactant 1 | Reactant 2 | Product |
| This compound | Amine (R-NH2) | 2-Bromo-N-(substituted)pyridine-3-sulfonamide |
| This compound | Alcohol (R-OH) | 2-Bromopyridine-3-sulfonate ester |
This table illustrates the general reactivity of this compound with common nucleophiles to form derivatives that can be explored for agrochemical applications.
Furthermore, the bromine atom on the pyridine (B92270) ring can be utilized for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional aryl or alkyl groups. This allows for the synthesis of more complex molecules with potentially enhanced biological activity and selectivity.
Contributions to Crop Protection Strategies
The development of new agrochemicals is crucial for managing the evolution of resistance in pests and weeds to existing treatments. The use of versatile building blocks like this compound contributes to the diversification of the chemical space available to agrochemical researchers. By enabling the synthesis of novel compounds with potentially different modes of action, this intermediate plays a role in the development of integrated pest management (IPM) strategies.
Derivatives of this compound can be designed to target specific biological pathways in pests or weeds that are not affected by current commercial products. This can lead to the development of more selective and environmentally benign crop protection solutions. The exploration of structure-activity relationships (SAR) of compounds derived from this intermediate is a key aspect of this research, where systematic modifications of the molecule are made to optimize its efficacy and safety profile.
Exploration of Novel Agrochemical Actives
The search for novel agrochemical actives is an ongoing process driven by the need for more effective and sustainable crop protection solutions. This compound provides a platform for the discovery of such novel compounds. Researchers in both academic and industrial settings can utilize this intermediate to synthesize and screen new chemical entities for their biological activity.
The combination of the pyridine ring, a known toxophore in some agrochemicals, with the versatile sulfonyl chloride group allows for a wide range of chemical explorations. For example, the synthesis of novel sulfonamides with unique substituent patterns could lead to the discovery of compounds with new modes of action or improved toxicological profiles. The data from high-throughput screening of these novel compounds can then be used to guide further synthesis and optimization efforts, ultimately leading to the development of the next generation of herbicides and pesticides.
The following table outlines some of the key research areas for the exploration of novel agrochemical actives from this compound:
| Research Area | Focus | Potential Outcome |
| Synthesis of Novel Sulfonamides | Reaction with a diverse library of amines. | Discovery of new herbicidal or insecticidal compounds. |
| Modification of the Pyridine Ring | Cross-coupling reactions to introduce new substituents. | Enhanced biological activity and selectivity. |
| Exploration of New Modes of Action | Screening of derivatives against various biological targets. | Development of agrochemicals to combat resistance. |
This table highlights the diverse research avenues that can be pursued using this compound as a starting material for the discovery of novel agrochemicals.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-Bromopyridine-3-sulfonyl chloride in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H and ¹³C, a detailed portrait of the molecule's connectivity can be assembled. While specific, published spectra for this exact compound are not widely available, its spectral characteristics can be reliably predicted based on the well-documented data of its structural precursors, 2-Bromopyridine (B144113) and Pyridine-3-sulfonyl chloride. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com
In ¹H NMR spectroscopy, the chemical environment of each hydrogen atom in this compound dictates its unique resonance frequency (chemical shift). The pyridine (B92270) ring of the compound contains three protons. The strongly electron-withdrawing sulfonyl chloride group at the C-3 position and the electronegative bromine atom at the C-2 position significantly deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values).
The expected signals for the three aromatic protons would appear as distinct multiplets, with their splitting patterns (coupling) determined by their proximity to neighboring protons. The proton at C-6 would likely be the most downfield, influenced by the adjacent ring nitrogen, followed by the proton at C-4, which is deshielded by the adjacent sulfonyl chloride group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.90 - 8.10 | Doublet of doublets (dd) | J(H4-H5), J(H4-H6) |
| H-5 | 7.40 - 7.60 | Doublet of doublets (dd) | J(H5-H4), J(H5-H6) |
| H-6 | 8.60 - 8.80 | Doublet of doublets (dd) | J(H6-H5), J(H6-H4) |
Note: Data are predicted based on the analysis of related structures.
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. This compound has five distinct carbon signals in its aromatic region. The carbons directly attached to the electronegative bromine (C-2) and the strongly electron-withdrawing sulfonyl chloride group (C-3) are significantly deshielded and would appear at the lowest fields in the spectrum. rsc.org The chemical shifts of the other carbon atoms (C-4, C-5, and C-6) are also influenced by these substituents and the ring nitrogen.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142.0 - 145.0 |
| C-3 | 135.0 - 138.0 |
| C-4 | 125.0 - 128.0 |
| C-5 | 138.0 - 141.0 |
| C-6 | 150.0 - 153.0 |
Note: Data are predicted based on the analysis of related structures.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS) is employed to determine the elemental composition of a molecule with exceptional accuracy. nih.govresearchgate.net For this compound, HR-MS can measure its molecular mass to within a few parts per million, allowing for the unambiguous confirmation of its molecular formula, C₅H₃BrClNO₂S. cymitquimica.comuni.lu This high level of precision is critical to distinguish the target compound from any other potential molecules that may have the same nominal mass but a different elemental composition. mdpi.com
Table 3: Molecular Mass Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₅H₃BrClNO₂S | cymitquimica.com |
| Nominal Mass | 255 u | |
| Monoisotopic Mass | 254.8712 u | uni.lu |
| Molecular Weight | 256.50 g/mol | cymitquimica.com |
LC-ESI-MS/MS combines the separation capabilities of liquid chromatography with the sensitive detection and structural analysis of tandem mass spectrometry. This technique is particularly valuable for analyzing compounds derivatized with pyridine-sulfonyl groups, and its principles are directly applicable to the analysis of this compound itself. nih.govnih.gov
In positive-ion ESI mode, the molecule is expected to protonate, primarily on the pyridine nitrogen, to form the precursor ion [M+H]⁺. In the tandem MS (MS/MS) stage, this precursor ion is isolated and fragmented via collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. A characteristic fragmentation pathway for pyridine-sulfonyl derivatives is the neutral loss of sulfur dioxide (SO₂), which would be a prominent fragmentation for this compound. nih.gov Other expected fragmentations include the cleavage of the S-Cl and C-S bonds.
Table 4: Predicted LC-ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |
| [M+H]⁺ (255.9) | 220.9 | Cl |
| [M+H]⁺ (255.9) | 191.9 | SO₂ |
| [M+H]⁺ (255.9) | 157.9 | SO₂Cl |
Note: m/z values are based on the most abundant isotopes.
Advanced MSⁿ techniques, such as MS³, offer even deeper structural insights by performing multiple stages of fragmentation. nih.gov In an MS³ experiment, a significant product ion from the MS/MS stage (e.g., the [M+H - SO₂]⁺ ion) is itself isolated and subjected to another round of collision-induced dissociation.
This process generates a third level of fragment ions, providing more detailed information and enhancing the confidence of structural assignments. For instance, further fragmenting the ion resulting from the loss of SO₂ could elucidate the fragmentation pattern of the remaining 2-bromopyridine core. Studies using pyridine-sulfonyl derivatives have shown that MS³ analysis can produce spectra with a high degree of similarity to those from classic electron ionization (EI), which are highly valuable for structural confirmation and identification of unknown metabolites or related substances. nih.gov This multi-stage fragmentation is a powerful tool for the unequivocal characterization of complex molecules like this compound.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Reaction Products
The process typically involves reacting this compound with a suitable nucleophile, such as an amine, to form a stable crystalline sulfonamide derivative. The resulting crystals are then subjected to X-ray diffraction analysis. For instance, the reaction with various amines would yield a series of novel sulfonamides. The crystallographic data obtained from these derivatives would provide definitive proof of the covalent bond formation between the sulfur atom of the sulfonyl chloride and the nitrogen atom of the amine, as well as the retention of the 2-bromopyridine scaffold.
Although specific data for a derivative of this compound is not publicly available, the general principles can be illustrated by examining the crystallographic data of related sulfonamide structures. researchgate.netnih.gov These studies consistently reveal key structural features, such as the tetrahedral geometry around the sulfur atom and the characteristic bond lengths and angles of the sulfonamide linkage. The crystal packing is often dominated by hydrogen bonding interactions involving the sulfonamide N-H and oxygen atoms. nih.gov
Table 1: Representative Crystallographic Data for a Hypothetical 2-Bromo-N-aryl-pyridine-3-sulfonamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1489.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.65 |
| R-factor | 0.045 |
Note: This table is illustrative and based on typical values for similar sulfonamide crystal structures.
Chromatographic Techniques for Purity Assessment and Byproduct Detection
Chromatographic methods are indispensable for assessing the purity of this compound and for detecting and quantifying any byproducts formed during its synthesis. Both gas and liquid chromatography offer powerful means to separate the target compound from impurities.
Gas Chromatography (GC) Analysis
Gas chromatography is a valuable tool for the analysis of volatile and thermally stable compounds. However, direct GC analysis of sulfonyl chlorides like this compound can be challenging due to their reactivity and potential for on-column degradation. core.ac.uk A common strategy to overcome this is through derivatization, converting the sulfonyl chloride into a more stable and volatile derivative prior to analysis. americanpharmaceuticalreview.com
For instance, reaction with an alcohol can convert the sulfonyl chloride to a sulfonate ester, which is generally more amenable to GC analysis. Alternatively, reaction with a secondary amine can yield a stable sulfonamide. These derivatization methods not only improve thermal stability but can also enhance chromatographic performance. americanpharmaceuticalreview.com
A typical GC method for a derivatized analog would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides structural information on the separated components, aiding in the identification of byproducts. Potential byproducts in the synthesis of this compound could include the corresponding sulfonic acid (from hydrolysis) or chlorinated pyridine species.
Table 2: Illustrative Gas Chromatography (GC) Parameters for the Analysis of a Derivatized this compound Analog
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 250 °C (hold 5 min) |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection | |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Detector | Mass Spectrometer (MS) |
Note: This table presents a hypothetical set of GC parameters. Actual conditions would require optimization for the specific derivative being analyzed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of compounds, including those that are not suitable for GC analysis. For this compound, reversed-phase HPLC is the most common approach.
Given the reactive nature of the sulfonyl chloride group, care must be taken during method development to minimize degradation. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The use of a buffered mobile phase is important to control the pH and prevent hydrolysis of the sulfonyl chloride on the analytical column. patsnap.com
A patent for the related compound, pyridine-3-sulfonyl chloride, describes an HPLC method that could serve as a starting point for the analysis of the 2-bromo derivative. patsnap.com The method utilizes a C18 column and a buffered mobile phase. Detection is typically performed using a UV detector, as the pyridine ring provides a chromophore.
By analyzing the sample against a reference standard, the purity of this compound can be accurately determined. Furthermore, the high-resolution power of HPLC allows for the separation and detection of closely related impurities, such as isomers or degradation products.
Table 3: Exemplary High-Performance Liquid Chromatography (HPLC) Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | |
| Stationary Phase | C18 (Octadecylsilane) |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 250 mm |
| Mobile Phase | |
| A | 0.1% Phosphoric Acid in Water |
| B | Acetonitrile |
| Gradient | 60% A / 40% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Temperature | |
| Column Oven | 30 °C |
| Detection | |
| Detector | UV-Vis |
| Wavelength | 254 nm |
| Injection | |
| Injection Volume | 10 µL |
Note: This table provides a representative HPLC method. The mobile phase composition and gradient may require optimization for the specific impurity profile.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT has become an indispensable tool in modern chemistry for predicting molecular properties and reaction pathways.
The reactivity of arylsulfonyl chlorides, including 2-Bromopyridine-3-sulfonyl chloride, is a subject of considerable interest. DFT calculations have been instrumental in elucidating the mechanisms of nucleophilic substitution at the sulfonyl group. Generally, two primary mechanisms are considered: a concerted SN2-type reaction or a stepwise addition-elimination pathway.
Studies on related arylsulfonyl chlorides have shown that the operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. researchgate.netdntb.gov.ua For instance, the chloride-chloride exchange reaction in various arenesulfonyl chlorides was investigated using DFT, revealing that these reactions typically proceed via a single transition state, consistent with an SN2 mechanism. dntb.gov.ua The calculations demonstrated a double-well potential energy surface, with the transition state being the central barrier between the reactant and product ion-dipole complexes. dntb.gov.ua In contrast, the fluoride (B91410) exchange reaction in analogous compounds was found to favor a stepwise addition-elimination mechanism, highlighting the subtle electronic factors that govern these pathways. dntb.gov.ua
While specific DFT studies detailing the reaction mechanisms of this compound are not extensively available in the public domain, the principles derived from studies on other arylsulfonyl chlorides provide a solid framework for predicting its behavior. The presence of the electron-withdrawing pyridine (B92270) ring and the bromine atom is expected to influence the electrophilicity of the sulfur center and the stability of potential intermediates or transition states. A tentative reaction pathway for the oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines has been proposed, suggesting a dual role for the sulfonyl chloride in promoting the oxidation and trapping the resulting enamine. researchgate.net
The energetics of a reaction, including the activation energy and the energies of intermediates and transition states, are crucial for understanding its feasibility and kinetics. DFT calculations are frequently employed to determine these parameters. For nucleophilic substitution reactions at a sulfonyl center, theoretical studies have investigated the potential energy surfaces (PES). nih.gov
For example, in the gas-phase nucleophilic substitution of methanesulfonyl chloride with a chloride ion, a double-well PES is observed. nih.gov Natural Bond Orbital (NBO) analysis of the transition states in such reactions indicates significant charge transfer, which provides substantial stabilization. This stabilization is more pronounced than in corresponding reactions at a carbon center, primarily due to the highly electropositive nature of the sulfur atom in the sulfonyl group. nih.gov
Although specific energetic data and transition state geometries for reactions involving this compound are not readily found in published literature, DFT calculations on similar systems provide valuable benchmarks. The activation barriers and reaction energies are sensitive to the electronic environment of the sulfonyl group. The electron-withdrawing nature of the pyridine ring in this compound would likely lower the energy of the LUMO, making the sulfur atom more susceptible to nucleophilic attack and potentially lowering the activation energy for substitution reactions.
Molecular Docking and Dynamics Simulations for Biological Interactions
The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. Consequently, sulfonyl chlorides like this compound are valuable precursors in drug discovery for synthesizing sulfonamide libraries. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions of small molecules with biological macromolecules, such as proteins. nih.govfrontiersin.orgmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov MD simulations, on the other hand, provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. bohrium.comnih.govarxiv.org
While specific molecular docking or MD simulation studies featuring this compound as a ligand are not widely reported, the methodologies are routinely applied to sulfonamide-based inhibitors. For instance, docking studies on other sulfonamide derivatives have been used to identify potential inhibitors for various enzymes. dntb.gov.ua MD simulations have been employed to study the denaturation of proteins induced by sulfonate-based surfactants and to understand the charge transport properties in electrolytes containing sulfonylimide anions. bohrium.comnih.gov These studies underscore the capability of these computational methods to probe biological interactions at a molecular level. Given the reactivity of the sulfonyl chloride group, it is more likely that derivatives of this compound, such as the corresponding sulfonamides, would be the subject of such biological interaction studies.
Quantum Chemical Characterization of Related Analogues
A DFT study on 2-bromo-3-hydroxy-6-methyl pyridine, an analogue of the core 2-bromopyridine (B144113) structure, was conducted using the B3LYP functional with a 6-311G(d,p) basis set. pipzine-chem.com This study provides calculated values for key geometric and electronic parameters, which can serve as a useful comparison for understanding the properties of this compound.
Table 1: Calculated Properties of 2-bromo-3-hydroxy-6-methyl pyridine
| Property | Value |
|---|---|
| HOMO-LUMO Energy Gap | 5.39512 eV |
| Dipole Moment | 1.9384 Debye |
Data sourced from a DFT study on 2-bromo-3-hydroxy-6-methyl pyridine. pipzine-chem.com
The calculated bond lengths and angles for this analogue were found to be in good agreement with experimental data for similar structures. pipzine-chem.com The HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap often correlating with higher reactivity. The dipole moment provides information about the molecule's polarity.
Comparative studies on other halogenated pyridines, such as 2-chloropyridine (B119429) and 2-bromopyridine, also contribute to a better understanding of the electronic effects of the halogen substituent. researchgate.net These studies, combined with the data on substituted analogues, allow for an informed estimation of the quantum chemical properties of this compound. The presence of the sulfonyl chloride group at the 3-position is expected to significantly influence the electronic distribution within the pyridine ring compared to the hydroxyl-substituted analogue.
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Greener Synthetic Routes
The chemical industry is increasingly focused on developing environmentally benign synthetic methodologies. For 2-Bromopyridine-3-sulfonyl chloride, future research will likely prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current research in the broader field of pyridine (B92270) synthesis is exploring various green protocols, including multicomponent one-pot reactions, the use of green catalysts, and environmentally friendly solvents like ionic liquids. nih.gov These approaches aim to improve efficiency, yield, and selectivity while reducing the environmental impact of chemical production. benthamscience.com For instance, advancements in C-H functionalization of pyridines are being pursued to create more direct and atom-economical synthetic pathways. rsc.orgbohrium.combeilstein-journals.orgnih.gov The focus on sustainable chemistry encourages the development of direct C–H functionalization to minimize waste generation. rsc.org
Future synthetic strategies for this compound could incorporate these principles, potentially through:
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and improving safety.
Photocatalysis: The use of light to drive chemical reactions can provide access to novel reactivity under mild conditions, reducing the need for harsh reagents.
Biocatalysis: Employing enzymes as catalysts can lead to highly selective transformations under environmentally friendly conditions.
A summary of potential green synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages |
| Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification |
| Ionic Liquid Catalysis | Recyclability, milder reaction conditions, and enhanced selectivity |
| C-H Functionalization | Atom economy and reduced number of synthetic steps |
| Flow Chemistry | Improved reaction control, safety, and scalability |
| Photocatalysis | Mild reaction conditions and access to novel reactivity |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of a bromine atom, a sulfonyl chloride group, and a nitrogen atom within the pyridine ring of this compound offers a rich landscape for exploring novel reactivity. The electron-withdrawing nature of the sulfonyl chloride group and the inherent reactivity of the pyridine and bromo-substituted positions can be exploited to forge new chemical bonds and construct complex molecular architectures.
Future research is expected to delve into unprecedented transformations, moving beyond the established reactions of sulfonyl chlorides. wikipedia.orgresearchgate.netnih.gov This could involve:
Cross-Coupling Reactions: The bromine atom at the 2-position can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Ortho-Functionalization: The interplay between the nitrogen atom and the sulfonyl chloride group could direct novel C-H activation and functionalization at the adjacent positions of the pyridine ring.
Ring-Transformation Reactions: Under specific conditions, the pyridine ring itself could undergo transformations, leading to the synthesis of novel heterocyclic scaffolds.
Computational studies will likely play a crucial role in predicting and understanding these new reaction pathways, accelerating the discovery of unprecedented transformations.
Application in Supramolecular Chemistry and Material Science
The pyridine moiety is a well-established building block in supramolecular chemistry due to its ability to coordinate with metal ions and participate in hydrogen bonding and π-π stacking interactions. scilit.comchemrxiv.orgnih.govnih.govacs.org The presence of the reactive sulfonyl chloride group in this compound opens up new avenues for its incorporation into functional materials.
Emerging opportunities in this area include:
Functional Polymers: The sulfonyl chloride group can be used to functionalize polymers, either as a monomer or through post-polymerization modification. chemimpex.comacs.org This can impart specific properties to the material, such as altered solubility, thermal stability, or the ability to bind to other molecules.
Surface Modification: The reactivity of the sulfonyl chloride allows for the covalent attachment of this compound to various surfaces, creating functionalized materials with tailored properties for applications in coatings, sensors, and composites. uga.eduuga.edu
Metal-Organic Frameworks (MOFs): Pyridine-based ligands are widely used in the construction of MOFs. The bromo and sulfonyl chloride functionalities on the pyridine ring could be used to create novel MOFs with unique catalytic or guest-binding properties.
The self-assembly of carpyridine monomers, which are saddle-shaped porphyrinoid macrocycles, into two-dimensional supramolecular sheets highlights the potential of shape-assisted self-assembly in creating novel materials. chemrxiv.org
Advanced Studies in Targeted Drug Delivery Systems
The development of targeted drug delivery systems is a major focus in medicinal chemistry, aiming to increase the efficacy of therapeutic agents while minimizing side effects. The reactivity of the sulfonyl chloride group in this compound makes it a promising candidate for use in such systems.
Future research in this domain could explore:
Bioorthogonal Chemistry: The sulfonyl chloride moiety can participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govwikipedia.orgrsc.orgacs.org This allows for the specific labeling and tracking of molecules in a biological environment. The "sulfo-click" reaction, for instance, is an emerging bioorthogonal conjugation strategy.
Prodrug Strategies: The sulfonyl chloride can be used as a linker to attach a drug molecule to a targeting moiety. nih.govnih.govgoogle.commdpi.com The linker can be designed to be cleaved under specific physiological conditions, releasing the active drug at the desired site of action. The pyridine scaffold itself is a common feature in many FDA-approved drugs, and its incorporation can influence the pharmacological properties of a conjugate. nih.govnih.govrsc.org
Bioconjugation: The ability of sulfonyl chlorides to react with amines and other nucleophiles makes them suitable for the conjugation of biomolecules, such as proteins and peptides. This can be used to create antibody-drug conjugates or other targeted therapeutic constructs.
The table below summarizes the potential applications in targeted drug delivery.
| Application | Description |
| Bioorthogonal Labeling | Specific tagging of biomolecules in living systems for imaging and tracking. |
| Prodrug Linkers | Covalent attachment of drugs to targeting molecules with controlled release mechanisms. |
| Bioconjugation | Formation of stable linkages to proteins and peptides for targeted therapies. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the design of novel molecules with desired properties. For a versatile building block like this compound, these computational tools offer significant opportunities.
Future applications of AI and ML in this context include:
Reaction Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for reactions involving this compound. chemrxiv.org This can significantly reduce the time and resources required for experimental optimization.
Retrosynthesis Planning: AI-powered tools can assist in designing synthetic routes to complex molecules that incorporate the this compound scaffold.
In Silico Design of Novel Compounds: Computational methods can be used to design new derivatives of this compound with specific biological activities or material properties. uni-muenchen.deauctoresonline.orgmdpi.comnih.govmalariaworld.org These in silico screening approaches can prioritize the synthesis of the most promising candidates, accelerating the discovery process.
The integration of AI and ML will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the discovery of new reactions, materials, and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-bromopyridine-3-sulfonyl chloride, and how can its purity be verified?
- Methodology : Synthesis typically involves direct sulfonation and halogenation of pyridine derivatives. For example, chlorosulfonic acid is used under controlled temperatures (0–5°C) to avoid decomposition. Purification via recrystallization in non-polar solvents (e.g., hexane) is recommended. Purity verification requires HPLC (≥97%) and spectral confirmation (¹H/¹³C NMR, HR-MS). Discrepancies in melting points (e.g., 60–62.5°C) may indicate impurities, necessitating repeated column chromatography .
Q. How can researchers safely handle this compound in laboratory settings?
- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its reactivity and potential respiratory irritancy. In case of skin contact, wash immediately with soap and water. Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis. Safety data sheets (SDS) emphasize avoiding aqueous environments to minimize decomposition .
Q. What are the primary applications of this compound as a synthetic intermediate?
- Applications : It serves as a key electrophile in nucleophilic substitution reactions (e.g., forming sulfonamides) and Suzuki-Miyaura cross-couplings to generate biaryl compounds. Its bromine and sulfonyl chloride groups enable dual functionalization, making it valuable for constructing heterocyclic scaffolds in drug discovery .
Advanced Research Questions
Q. How does the electronic nature of this compound influence its reactivity in palladium-catalyzed couplings?
- Mechanistic Insight : The electron-withdrawing sulfonyl group enhances the electrophilicity of the pyridine ring, facilitating oxidative addition with Pd(0) catalysts. However, steric hindrance at the 3-position may reduce coupling efficiency. Optimization involves ligand selection (e.g., XPhos) and base choice (e.g., K₂CO₃) to balance reactivity and stability .
Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives synthesized from this compound?
- Troubleshooting : Yield variability often stems from competing hydrolysis of the sulfonyl chloride group. Anhydrous conditions (e.g., DCM, molecular sieves) and slow amine addition mitigate this. Confirming intermediate stability via TLC or in situ IR spectroscopy is critical. For example, yields improved from 54% to 72% by substituting triethylamine with DMAP in a model reaction .
Q. How can researchers leverage this compound to synthesize bioactive molecules targeting enzyme inhibition?
- Case Study : The compound’s sulfonyl chloride reacts with amines to form sulfonamides, a common pharmacophore in carbonic anhydrase inhibitors. For instance, coupling with 2-aminothiazoles followed by bromide displacement with azides generated triazole derivatives with anti-proliferative activity (IC₅₀ = 1.2–8.7 µM in cancer cell lines) .
Q. What analytical techniques are critical for characterizing degradation products of this compound under varying pH conditions?
- Analytical Workflow : Accelerated stability studies (pH 1–13) combined with LC-MS/MS identify hydrolysis products (e.g., pyridine-3-sulfonic acid). ¹⁹F NMR (for trifluoromethyl derivatives) and HR-MS track halogen loss. For example, acidic conditions (pH 1) promote Br⁻ elimination, forming reactive intermediates detectable at m/z 270.8938 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
